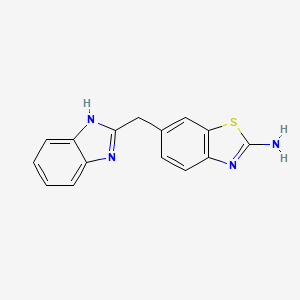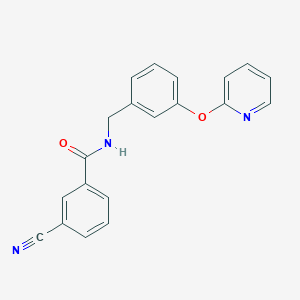
3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Crystallography and Structural Analysis
Studies on similar compounds demonstrate their use in understanding molecular interactions and crystal structures. For example, research by Lemmerer and Bourne (2012) elucidated the co-crystal structure of benzoic acid–3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, revealing hydrogen bond formations and extended ribbon structures in the crystalline state Lemmerer & Bourne, 2012. Such studies provide insights into molecular interactions, aiding in the design of new materials and compounds with desired properties.
Organic Synthesis and Chemical Sensing
The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, as explored by Younes et al. (2020), showcases the potential of related compounds in developing colorimetric sensors for fluoride ions, leveraging intramolecular charge transfer mechanisms Younes et al., 2020. This application is crucial in environmental monitoring and public health, providing simple and effective tools for detecting hazardous substances.
Photocatalytic Degradation
Research on photocatalytic degradation of pollutants, like the study on pyridine degradation by Maillard-Dupuy et al. (1994), highlights the relevance of pyridine structures in enhancing photocatalytic processes Maillard-Dupuy et al., 1994. Understanding the degradation pathways and kinetics of compounds containing pyridine rings can lead to more efficient methods for water treatment and pollution control.
Antimicrobial Activity
The antimicrobial properties of N-(3-hydroxy-2-pyridyl)benzamides against various bacteria were investigated by Mobinikhaledi et al. (2006), demonstrating the potential of these compounds in developing new antibacterial agents Mobinikhaledi et al., 2006. Such research is vital in the ongoing battle against antibiotic-resistant bacteria and the search for novel antimicrobials.
Histone Deacetylase Inhibition
In the context of drug discovery, the design and synthesis of pyridine-based histone deacetylase inhibitors, as described by Andrews et al. (2008), illustrate the therapeutic applications of compounds with the cyano-pyridyl moiety in cancer treatment Andrews et al., 2008. This research avenue is crucial for developing targeted therapies against various cancers.
Future Directions
The future directions for the study of “3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide” could include further exploration of its potential applications, such as its anti-tubercular activity. Additionally, more research could be done to fully understand its synthesis, molecular structure, and chemical reactions .
properties
IUPAC Name |
3-cyano-N-[(3-pyridin-2-yloxyphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c21-13-15-5-3-7-17(11-15)20(24)23-14-16-6-4-8-18(12-16)25-19-9-1-2-10-22-19/h1-12H,14H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCOKGBPLHJRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(3-(pyridin-2-yloxy)benzyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

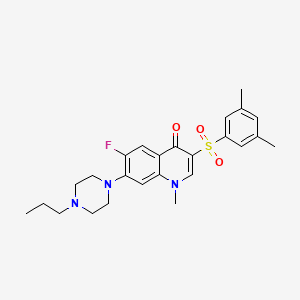
![2-(((3-(Benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-(2-hydroxyethyl)-6-methylpyrimidin-4-ol](/img/structure/B2766246.png)
![6-(2-Fluorophenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2766248.png)
![1-[4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoyl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B2766249.png)

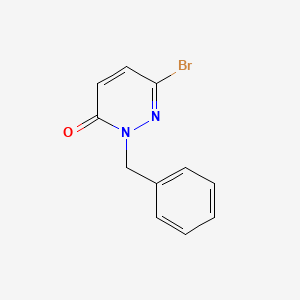
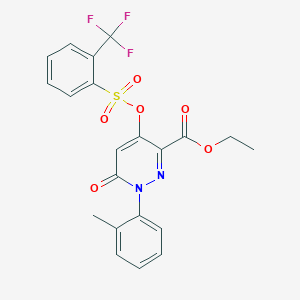
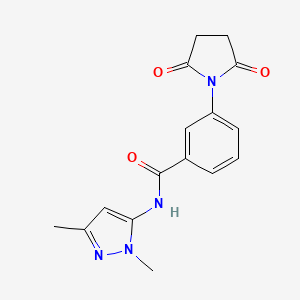
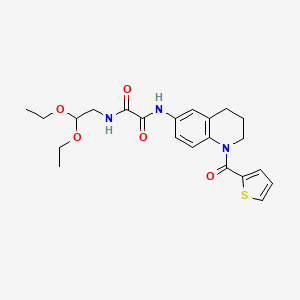
![2-(2-Methylphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2766255.png)
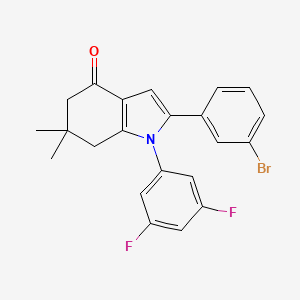
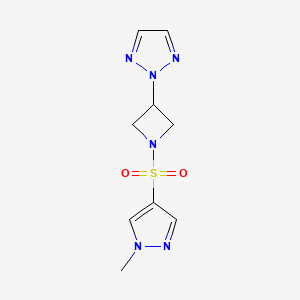
![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2766260.png)
